4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Overview
Description
4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as MDIA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDIA is a derivative of phenylacetone, which is a precursor in the synthesis of several controlled substances. However, MDIA itself is not a controlled substance and has no known recreational use.
Mechanism of Action
4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate acts as a serotonin reuptake inhibitor, meaning that it blocks the reuptake of serotonin into nerve cells. This results in an increase in serotonin levels in the brain, which can have various effects depending on the specific brain regions and receptors involved. Serotonin is known to play a role in mood regulation, appetite, and sleep, among other functions.
Biochemical and Physiological Effects
The effects of 4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate on biochemical and physiological processes are still being studied. However, it has been shown to increase extracellular levels of serotonin and other neurotransmitters in the brain, which can have various effects on behavior and cognition. 4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has also been shown to increase the release of corticotropin-releasing factor (CRF), which is a hormone involved in the stress response.
Advantages and Limitations for Lab Experiments
4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is not a controlled substance, making it more accessible than some other research chemicals. However, its effects on serotonin levels can be complex and context-dependent, making it important to carefully design experiments and interpret results.
Future Directions
There are several potential future directions for research on 4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One area of interest is its potential as a tool for studying the role of serotonin in various physiological and pathological processes. Another area of interest is its potential as a therapeutic agent for conditions such as depression and anxiety. However, further research is needed to fully understand the effects of 4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate and its potential applications.
Synthesis Methods
4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can be synthesized through a multi-step process starting with the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 4-methoxyphenyl-2-propanone, which is subsequently reacted with ethyl acetoacetate to produce 4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate.
Scientific Research Applications
4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a protein responsible for the reuptake of serotonin in the brain. This makes 4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate a potential tool for studying the role of serotonin in various physiological and pathological processes.
properties
IUPAC Name |
(4-methoxyphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-11-6-8-12(9-7-11)23-15(19)10-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDBZSGDSNCHTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185199 | |
Record name | 4-Methoxyphenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
CAS RN |
448906-43-2 | |
Record name | 4-Methoxyphenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=448906-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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